molecular formula C12H17FO2 B15292847 2-(4-Fluorophenyl)-4-methylpentane-2,4-diol CAS No. 21239-68-9

2-(4-Fluorophenyl)-4-methylpentane-2,4-diol

Cat. No.: B15292847
CAS No.: 21239-68-9
M. Wt: 212.26 g/mol
InChI Key: AOLRDGPKSPZUDT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methylpentane-2,4-diol is an organic compound characterized by the presence of a fluorophenyl group attached to a pentane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methylpentane-2,4-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methylpentane-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluorophenyl)-4-methylpentane-2,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methylpentane-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions. This compound may modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethanol: Similar structure but lacks the additional methyl and hydroxyl groups.

    4-Fluorophenyl-2-propanol: Contains a fluorophenyl group but has a different backbone structure.

    2-(4-Fluorophenyl)-4-methylpentan-2-one: An oxidized form of the compound.

Uniqueness

2-(4-Fluorophenyl)-4-methylpentane-2,4-diol is unique due to the presence of both hydroxyl groups and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

21239-68-9

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methylpentane-2,4-diol

InChI

InChI=1S/C12H17FO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3

InChI Key

AOLRDGPKSPZUDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C1=CC=C(C=C1)F)O)O

Origin of Product

United States

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